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molecular formula C12H17IO2 B8570412 2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol

2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol

Cat. No. B8570412
M. Wt: 320.17 g/mol
InChI Key: OEDJQJPTJXCUGD-UHFFFAOYSA-N
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Patent
US07964724B2

Procedure details

Boran dimethylsulfide (33 mL, 66 mmol, 2M in tetrahydrofuran) was added to a solution of ethyl dimethyl-(3-ethoxy-4-iodophenyl)acetate (4.83 g, 13.3 mmol) in ethyl ether (40 mL). The reaction was stirred at room temperature for 3 d and stirred for an additional hour with 2-propanol (10 mL) to quench the excess borane. The solution was partitioned between aqueous sodium bicarbonate and methylene chloride. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated to give 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene (4.23 g, 99%) as a yellow oil.
Quantity
33 mL
Type
reactant
Reaction Step One
Name
ethyl dimethyl-(3-ethoxy-4-iodophenyl)acetate
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CSC.[CH3:4][C:5]([CH3:21])([C:11]1[CH:16]=[CH:15][C:14]([I:17])=[C:13]([O:18][CH2:19][CH3:20])[CH:12]=1)[C:6](OCC)=[O:7].CC(O)C>C(OCC)C>[CH2:19]([O:18][C:13]1[CH:12]=[C:11]([C:5]([CH3:21])([CH3:4])[CH2:6][OH:7])[CH:16]=[CH:15][C:14]=1[I:17])[CH3:20]

Inputs

Step One
Name
Quantity
33 mL
Type
reactant
Smiles
CSC
Name
ethyl dimethyl-(3-ethoxy-4-iodophenyl)acetate
Quantity
4.83 g
Type
reactant
Smiles
CC(C(=O)OCC)(C1=CC(=C(C=C1)I)OCC)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench the excess borane
CUSTOM
Type
CUSTOM
Details
The solution was partitioned between aqueous sodium bicarbonate and methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)OC1=C(C=CC(=C1)C(CO)(C)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 4.23 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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